3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of Oxadiazole Ring: : Starting with the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents to form the 1,2,4-oxadiazole ring.
Quinazolinone Formation: : Condensing anthranilic acid derivatives with various reagents to form the quinazolinone scaffold.
Thioether Linkage: : Connecting the oxadiazole moiety to the quinazolinone structure via a thioether bond, facilitated by thionyl chloride or other activating agents.
Butyl Group Introduction: : Introducing the butyl group through alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods: Industrial production may involve:
Batch Processes: : Employing large reactors to facilitate multi-step synthesis.
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions:
Oxidation: : Reaction with oxidizing agents, leading to potential formation of sulfoxides or sulfones.
Reduction: : Reduction using agents like hydrogen in the presence of palladium to yield thiols or sulfides.
Substitution: : Nucleophilic substitution on the aromatic ring or at the thioether linkage.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Nucleophiles such as amines or thiols in polar solvents.
Major Products
Sulfoxides/Sulfones: : From oxidation.
Thiols/Sulfides: : From reduction.
Substituted Aromatics: : From nucleophilic substitution.
Scientific Research Applications: In scientific research, 3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is explored for its:
Biological Activity: : Potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Chemical Probes: : Used in studies to understand molecular mechanisms and pathways.
Material Science: : Development of advanced materials due to its unique electronic and structural properties.
Mechanism of Action: The compound's mechanism of action may involve:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways: : Altering signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds: Compared to other quinazolinone derivatives:
Structural Uniqueness: : Combination of oxadiazole, quinazolinone, and thioether moieties.
Biological Activity: : Exhibits distinct activity profiles compared to other similar compounds such as 2-mercapto-3-phenylquinazolin-4(3H)-one.
List of Similar Compounds
2-mercapto-3-phenylquinazolin-4(3H)-one
3-butyl-2-mercaptoquinazolin-4(3H)-one
2-((4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylthioquinazolin-4(3H)-one
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Properties
IUPAC Name |
3-butyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-4-13-26-21(27)17-7-5-6-8-18(17)23-22(26)30-14-19-24-20(25-28-19)15-9-11-16(29-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIIJENJXHZZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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